molecular formula C11H12O3 B186328 5-Allyl-2-hydroxy-3-methoxybenzaldehyde CAS No. 22934-51-6

5-Allyl-2-hydroxy-3-methoxybenzaldehyde

Cat. No. B186328
CAS RN: 22934-51-6
M. Wt: 192.21 g/mol
InChI Key: FDHXEIOBIOVBEN-UHFFFAOYSA-N
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Description

5-Allyl-2-hydroxy-3-methoxybenzaldehyde is a unique chemical with the empirical formula C11H12O3 . It has a molecular weight of 192.21 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The ligand, this compound-4-thiosemicarbazone (H2L), was prepared by the reaction of this compound with thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1cc(CC=C)cc(C=O)c1O . The InChI representation is 1S/C11H12O3/c1-3-4-8-5-9(7-12)11(13)10(6-8)14-2/h3,5-7,13H,1,4H2,2H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.0±40.0 °C at 760 mmHg, and a flash point of 111.5±20.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

5-Allyl-2-hydroxy-3-methoxybenzaldehyde has been used in a variety of scientific research applications, including enzyme inhibition and drug synthesis. In one study, this compound was used as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the nervous system. In another study, this compound was used as a reagent in the synthesis of a potential anti-cancer drug. Additionally, this compound has been used in the synthesis of several other pharmaceuticals, such as anti-inflammatory drugs and cholesterol-lowering drugs.

Advantages and Limitations for Lab Experiments

5-Allyl-2-hydroxy-3-methoxybenzaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and can be synthesized in a laboratory setting via a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and allyl bromide. Additionally, this compound has been used in a variety of scientific research applications, including enzyme inhibition and drug synthesis.
However, there are also some limitations for the use of this compound in laboratory experiments. It is a colorless crystalline solid, which can make it difficult to handle and measure accurately. Additionally, the mechanism of action of this compound in scientific research applications is not entirely understood, so it is difficult to predict the results of experiments using this compound.

Future Directions

The potential future directions for the use of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde in scientific research are vast. Further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action in scientific research applications. Additionally, further studies could be conducted to explore the use of this compound in the synthesis of other pharmaceuticals, such as anti-inflammatory drugs and cholesterol-lowering drugs. Finally, this compound could be used to develop new enzyme inhibitors or drug synthesis methods, which could lead to the development of new treatments for various diseases.

properties

IUPAC Name

2-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-5-9(7-12)11(13)10(6-8)14-2/h3,5-7,13H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXEIOBIOVBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364888
Record name 5-allyl-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22934-51-6
Record name 5-allyl-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Allyl-2-hydroxy-3-methoxybenzaldehyde interact with biological targets?

A: this compound can act as a precursor for the synthesis of thiosemicarbazone ligands. These ligands, when coordinated to metal ions like molybdenum(VI), form complexes that exhibit promising biological activities [, ]. For example, a study demonstrated that a dioxomolybdenum(VI) complex with a thiosemicarbazone derived from this compound exhibited DNA binding and cleavage properties []. This interaction with DNA is thought to contribute to the complex's antitumor activity, specifically against the human colorectal cancer cell line (HCT 116) [].

Q2: What analytical techniques have been employed to characterize this compound and its derivatives?

A: Various analytical techniques have been employed to characterize this compound and its derivatives. Single-crystal X-ray crystallography has been crucial in determining the three-dimensional structures of the thiosemicarbazone ligands derived from this compound, as well as their corresponding molybdenum(VI) complexes []. This technique provides valuable insights into the coordination geometry around the metal center and the overall molecular conformation. Additionally, UV-Vis and fluorescence spectroscopy have been employed to study the interactions of these compounds with DNA []. These spectroscopic methods offer information about binding affinities and potential mechanisms of action.

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